4-(Methylthio)aniline
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 4-(Methylthio)aniline, such as the novel monomer 4-(2,3-dihydrothieno[3,4-b][1,4][dioxin-5-yl) aniline, has been achieved successfully. This process involves linking the α-carbon on ethylenedioxythiophene to aniline at the para position, demonstrating the chemical versatility and potential for modification of 4-(Methylthio)aniline related compounds (Shahhosseini et al., 2016).
Molecular Structure Analysis
The crystal structure and molecular geometry of 4-(Methylthio)aniline derivatives have been determined through methods like X-ray diffraction, revealing insights into their electrostatic properties and intermolecular interactions. These studies provide a foundational understanding of the compound's behavior at the molecular level (Boukabcha et al., 2016).
Chemical Reactions and Properties
4-(Methylthio)aniline and its derivatives exhibit a wide range of chemical reactions, including their use as catalysts in eco-friendly water for Suzuki-Miyaura C-C coupling, showcasing their applicability in green chemistry and potential for high efficiency and selectivity in synthetic organic chemistry (Rao et al., 2014).
Physical Properties Analysis
The physical properties of 4-(Methylthio)aniline derivatives, such as their optical and thermal behavior, have been extensively studied. These compounds demonstrate significant optoelectronic characteristics, making them suitable for applications in materials science, including photovoltaic devices and other electronic applications (Shahhosseini et al., 2016).
Chemical Properties Analysis
The chemical properties of 4-(Methylthio)aniline compounds, including their reactivity and interaction with other chemical species, have been the subject of detailed investigations. These studies have highlighted the compound's versatility and potential in synthesizing novel materials with desired chemical functionalities (Rao et al., 2014).
Scientific Research Applications
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Organic Synthesis Intermediate : “4-(Methylthio)aniline” can serve as an intermediate in organic synthesis . This means it can be used in the production of a variety of other organic compounds.
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Pharmaceutical Intermediate : It can also be used as an intermediate in the production of pharmaceuticals . This could involve its use in the synthesis of active pharmaceutical ingredients (APIs) or other drug substances.
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Agrochemical Intermediate : “4-(Methylthio)aniline” can be used in the production of agrochemicals . This could include pesticides, herbicides, or other agricultural chemicals.
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Lipophilicity Studies : In the field of medicinal chemistry, “4-(Methylthio)aniline” might be used in studies of lipophilicity , which is a measure of a compound’s ability to dissolve in fats, oils, lipids, and non-polar solvents. Lipophilicity is a critical property in drug design as it affects a drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
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Druglikeness Studies : “4-(Methylthio)aniline” might be used in studies of druglikeness , which is a measure of a compound’s suitability as a drug based on its chemical structure and properties.
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Water Solubility Studies : It might be used in studies of water solubility , which is a critical property in both environmental chemistry (as it affects a compound’s distribution in the environment) and medicinal chemistry (as it affects a drug’s ADME properties).
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Organic Synthesis Intermediate : “4-(Methylthio)aniline” can serve as an intermediate in organic synthesis . This means it can be used in the production of a variety of other organic compounds.
-
Pharmaceutical Intermediate : It can also be used as an intermediate in the production of pharmaceuticals . This could involve its use in the synthesis of active pharmaceutical ingredients (APIs) or other drug substances.
-
Agrochemical Intermediate : “4-(Methylthio)aniline” can be used in the production of agrochemicals . This could include pesticides, herbicides, or other agricultural chemicals.
-
Lipophilicity Studies : In the field of medicinal chemistry, “4-(Methylthio)aniline” might be used in studies of lipophilicity , which is a measure of a compound’s ability to dissolve in fats, oils, lipids, and non-polar solvents. Lipophilicity is a critical property in drug design as it affects a drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
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Druglikeness Studies : “4-(Methylthio)aniline” might be used in studies of druglikeness , which is a measure of a compound’s suitability as a drug based on its chemical structure and properties.
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Water Solubility Studies : It might be used in studies of water solubility , which is a critical property in both environmental chemistry (as it affects a compound’s distribution in the environment) and medicinal chemistry (as it affects a drug’s ADME properties).
Safety And Hazards
“4-(Methylthio)aniline” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
4-methylsulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFROQCFVXOUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059309 | |
Record name | Benzenamine, 4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)aniline | |
CAS RN |
104-96-1 | |
Record name | 4-(Methylthio)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioanisidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylthio)aniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylthio)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.